1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione
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Description
1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H25IN2O5Si and its molecular weight is 468.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds with structures closely related to the query compound have been synthesized and characterized to explore their potential as anti-tumor and anti-viral agents. For example, a study on the synthesis and crystal structure of a closely related compound highlights its potential application in medicinal chemistry, detailing its synthesis, NMR spectral characterization, and crystallography findings (Wei Li, Q. Xiao, Ruchun Yang, 2014).
Chemo- and Stereoselective Reactions
Research into the chemical reactivity of similar compounds has led to developments in chemo- and stereoselective synthesis techniques. These studies are pivotal for creating complex molecules with high specificity, which is crucial in the development of pharmaceuticals. An example includes the study of dirhodium(II)-catalyzed C-H insertion reactions for synthesizing optically active, highly functionalized cyclopentanes, demonstrating the nuanced control achievable in synthetic organic chemistry (T. Yakura, A. Ueki, T. Kitamura, Kenjiro Tanaka, Masatake Nameki, M. Ikeda, 1999).
Potential in Drug Synthesis
The structural complexity and versatility of similar compounds suggest their utility in synthesizing nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies. The strategic introduction of functional groups, such as the tert-butyldimethylsilyl (TBDMS) moiety, plays a crucial role in the synthesis of these biologically active compounds. For instance, the synthesis and biological evaluation of enantiomerically pure phosphonated carbocyclic 2'-Oxa-3'-Azanucleosides from related precursors underscore the importance of such compounds in medicinal chemistry (R. Romeo, C. Carnovale, S. Giofrè, G. Monciino, M. Chiacchio, C. Sanfilippo, B. Macchi, 2014).
Properties
IUPAC Name |
1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25IN2O5Si/c1-15(2,3)24(4,5)22-8-11-10(19)6-12(23-11)18-7-9(16)13(20)17-14(18)21/h7,10-12,19H,6,8H2,1-5H3,(H,17,20,21)/t10-,11+,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAVDWDELLQGHO-QJPTWQEYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)I)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)I)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25IN2O5Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434404 |
Source
|
Record name | 5'-O-(t-Butyldimethylsilyl)-5-iodo-2'-deoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134218-81-8 |
Source
|
Record name | 5'-O-(t-Butyldimethylsilyl)-5-iodo-2'-deoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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